molecular formula C10H13NO B13045502 (1S)-1-(4-Methoxyphenyl)prop-2-enylamine

(1S)-1-(4-Methoxyphenyl)prop-2-enylamine

Cat. No.: B13045502
M. Wt: 163.22 g/mol
InChI Key: SWNFCVOTDIIIKH-JTQLQIEISA-N
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Description

(1S)-1-(4-Methoxyphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. These compounds are characterized by a phenyl group attached to a propylamine chain. The presence of a methoxy group at the para position of the phenyl ring and the specific stereochemistry at the first carbon atom are notable features of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Methoxyphenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and a suitable amine.

    Condensation Reaction: The aldehyde group of 4-methoxybenzaldehyde undergoes a condensation reaction with the amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the desired amine. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Methoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of saturated amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxyphenylacetone, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S)-1-(4-Methoxyphenyl)prop-2-enylamine exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-Methoxyphenyl)prop-2-enylamine: The enantiomer of the compound with different stereochemistry.

    4-Methoxyamphetamine: A related compound with similar structural features but different biological activity.

    4-Methoxyphenethylamine: Another structurally related compound with distinct properties.

Uniqueness

(1S)-1-(4-Methoxyphenyl)prop-2-enylamine is unique due to its specific stereochemistry and the presence of the methoxy group, which can influence its reactivity and interactions with biological targets.

Biological Activity

(1S)-1-(4-Methoxyphenyl)prop-2-enylamine, a compound belonging to the class of amines, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H15_{15}NO, with a molecular weight of approximately 179.25 g/mol. The compound features a prop-2-enylamine backbone with a para-methoxyphenyl substituent, which enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The presence of the methoxy group on the phenyl ring is believed to influence its binding affinity and selectivity towards biological targets. Studies suggest that the compound may interact with neurotransmitter systems, particularly those related to serotonin and dopamine pathways, which are crucial in mood regulation and neuropsychiatric disorders.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neurotransmitter Modulation : Preliminary investigations suggest that the compound may act as a modulator of neurotransmitter systems, potentially impacting mood and cognitive functions.
  • Anticancer Properties : Some studies have explored its cytotoxic effects on cancer cell lines, indicating possible antiproliferative properties without significant interaction with estrogen receptors .
  • Potential Antidepressant Effects : Given its structural similarity to known antidepressants, further research may reveal its efficacy in treating depressive disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for predicting the biological activity of this compound. The following table summarizes key findings from SAR studies:

Compound NameStructural FeaturesBiological Activity
4-MethoxyamphetamineMethoxy group on phenethylamineStimulant effects; used in research
3,4-DimethoxyphenethylamineTwo methoxy groupsEnhanced lipophilicity; increased activity
4-Methoxy-N,N-dimethyltryptamineTryptamine core with methoxy substitutionPotential psychedelic effects

The methoxy substitution appears to enhance lipophilicity and modulate interactions with various biological targets, which may contribute to the observed activities.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

  • Cytotoxic Effects : A study on 1,1-bis(4-methoxyphenyl)-2-phenylalkenes demonstrated significant cytotoxicity against hormone-dependent MCF-7 cells. The most potent compounds showed cytocidal effects without significant estrogen receptor interaction .
  • Neuroprotective Effects : Research has indicated that compounds similar to this compound may exhibit neuroprotective properties through modulation of sigma receptors, which are implicated in neurodegenerative diseases .
  • Pharmacological Profiles : A review highlighted the diverse pharmacological profiles of related compounds, suggesting that modifications in substituents can lead to varied therapeutic effects ranging from antidepressant to anticancer activities .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(1S)-1-(4-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H13NO/c1-3-10(11)8-4-6-9(12-2)7-5-8/h3-7,10H,1,11H2,2H3/t10-/m0/s1

InChI Key

SWNFCVOTDIIIKH-JTQLQIEISA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](C=C)N

Canonical SMILES

COC1=CC=C(C=C1)C(C=C)N

Origin of Product

United States

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